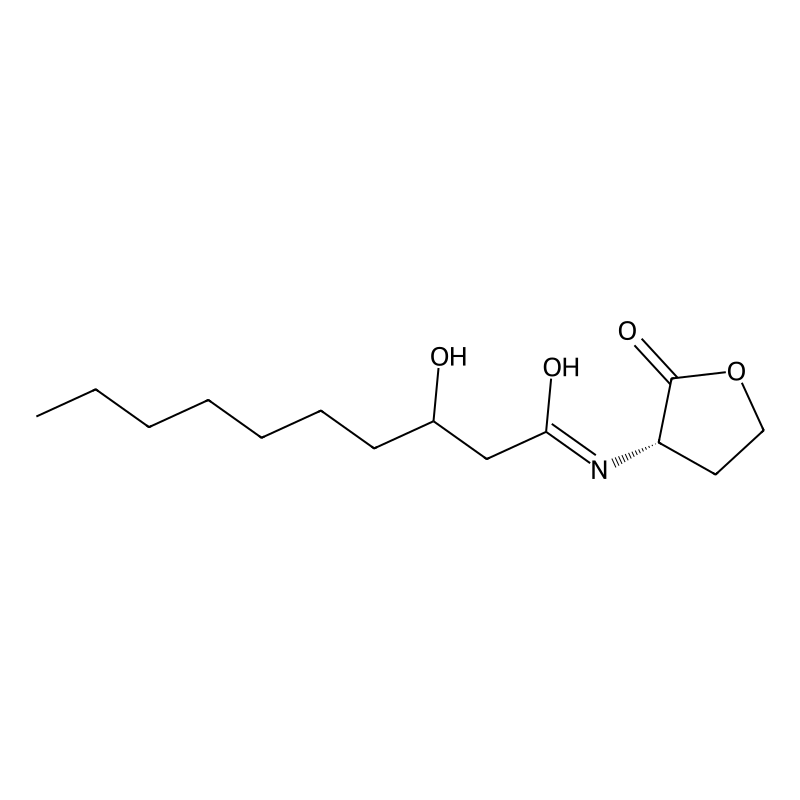

N-3-Hydroxydecanoyl-L-homoserine lactone

Content Navigation

For quorum sensing research, generic AHLs cause false negatives and kinetic errors. 3-OH-C10-HSL (CAS 192883-12-8) is the essential MbaR agonist and autoinducer standard (≥98% purity).

- Required for accurate MbaR receptor activation and reporter strain calibration.

- Critical for lactonase/acylase kinetics due to strict C3-OH specificity.

- Validated LC-MS/MS retention time and fragmentation for complex matrix quantification.

Ships under ambient storage conditions for global delivery.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Quorum sensing is a regulatory system used by bacteria for controlling gene expression in response to increasing cell density. Different quorum sensing molecules are produced at different times in bacterial population growth and have distinct cellular effects mediated through changes in gene expression. N-3-hydroxydecanoyl-L-Homoserine lactone is a small diffusible signaling molecule secreted by various bacteria. This lactone is produced via lactonolysis from 3-oxodecanoyl-homoserine lactone, altering quorum sensing or contributing to quorum quenching.

Purity

Package Size

N-3-Hydroxydecanoyl-L-homoserine lactone (CAS: 192883-12-8), commonly abbreviated as 3-OH-C10-HSL, is a highly specific N-acyl-homoserine lactone (AHL) utilized as a primary quorum-sensing (QS) autoinducer by various Gram-negative bacteria, including Methylobacter tundripaludum, Burkholderia pseudomallei, and Acidovorax radicis. Structurally characterized by a 10-carbon acyl chain with a hydroxyl substitution at the C3 position, it functions by binding to specific LuxR-type transcriptional regulators to modulate gene expression in a cell-density-dependent manner. In commercial and research procurement, 3-OH-C10-HSL is primarily sourced as a high-purity analytical standard (≥97% to ≥98%) for LC-MS/MS calibration, biosensor development, and the screening of quorum-quenching enzymes. Its distinct physicochemical properties—specifically its solubility profile and lactone ring stability—make it a critical baseline material for differentiating microbial communication pathways from those driven by more common oxo-substituted or unsubstituted AHLs [1].

Research Fit

Substituting 3-OH-C10-HSL with generic AHLs, such as the unsubstituted C10-HSL or the oxidized 3-oxo-C10-HSL, fundamentally compromises experimental integrity due to strict receptor-ligand specificities. The presence of the hydroxyl group at the C3 position alters the molecule's hydrogen-bonding capacity and conformational flexibility, which are critical for the activation of specific LuxR homologs like MbaR. Furthermore, in quorum-quenching assays, lactonases and acylases exhibit profound substrate preferences based on acyl chain length and C3 substitution; for example, enzymes that rapidly degrade 12- or 14-carbon hydroxylated AHLs often show severely attenuated kinetics against 3-OH-C10-HSL. Consequently, using an analog or a crude AHL mixture will result in inaccurate kinetic modeling, false-negative receptor activation, and invalid biomarker quantification in complex biological or environmental matrices[1].

Substitution Risk

AHLs with different acyl chain oxidation states (3-hydroxy, 3-oxo, unsubstituted) may show divergent receptor activation; structural substitution should not be assumed equivalent.

Non-hydroxylated C10-HSL or 3-oxo analog 3OC10-HSL may not reproduce the QscR-selective activation profile reported for 3OHC10-HSL.

Generic AHLs lacking the defined 3-hydroxy C10 structure may lead to different downstream phenotypes in species-specific quorum sensing assays.

MbaR Biosensor Activation Specificity

The specific activation of LuxR-type receptors is highly dependent on the exact AHL structure. In reporter assays utilizing the MbaR receptor from Methylobacter tundripaludum, 3-OH-C10-HSL serves as the cognate signal, achieving receptor saturation at concentrations below 150 nM. In contrast, non-cognate signals lacking the precise 10-carbon hydroxylated structure exhibit significantly reduced binding affinities and fail to achieve comparable transcriptional activation at physiological concentrations [1].

| Evidence Dimension | Receptor saturation concentration (MbaR activation) |

| Target Compound Data | <150 nM for full saturation (3-OH-C10-HSL) |

| Comparator Or Baseline | Non-cognate AHLs (e.g., C10-HSL or mismatched chain lengths) |

| Quantified Difference | Cognate 3-OH-C10-HSL achieves full saturation at <150 nM, whereas analogs require substantially higher concentrations or fail to saturate entirely. |

| Conditions | In vivo E. coli reporter strain assay containing mbaR and the MbaR binding site. |

Procurement of the exact 3-OH-C10-HSL standard is mandatory for calibrating MbaR-based biosensors and accurately mapping methanotroph ecological dynamics.

Quorum Quenching Enzyme Kinetics

Quorum quenching enzymes exhibit distinct kinetic profiles depending on the AHL acyl chain length and substitution. When evaluating the degradation capacity of the biocontrol strain HS-18, 3-OH-C10-HSL was degraded at a rate of only 9.76% within 12 hours. In stark contrast, longer-chain analogs such as 3-OH-C12-HSL and 3-OH-C14-HSL were degraded completely (100%) within the same timeframe[1].

| Evidence Dimension | Enzymatic degradation rate at 12 hours |

| Target Compound Data | 9.76% degradation (3-OH-C10-HSL) |

| Comparator Or Baseline | 100% degradation (3-OH-C12-HSL and 3-OH-C14-HSL) |

| Quantified Difference | >90% difference in degradation efficiency based solely on a 2-to-4 carbon difference in chain length. |

| Conditions | In vitro degradation assay using biocontrol strain HS-18 over a 12-hour incubation period. |

Validates that researchers screening quorum-quenching enzymes for anti-biofouling applications cannot use generic long-chain AHLs as proxies for 10-carbon targets.

T2R14 Host Receptor Activation

Host immune and apoptotic responses to bacterial metabolites are highly specific to the AHL structure. While the Pseudomonas aeruginosa metabolite 3-oxo-C12-HSL strongly activates the bitter taste receptor T2R14 to mobilize calcium and induce apoptosis in HNSCC cells, the application of 100 µM 3-OH-C10-HSL (a metabolite of Burkholderia pseudomallei) completely fails to mobilize Ca2+ or affect cell viability [1].

| Evidence Dimension | Peak Ca2+ response via T2R14 activation |

| Target Compound Data | No Ca2+ mobilization or viability effect at 100 µM (3-OH-C10-HSL) |

| Comparator Or Baseline | Strong Ca2+ mobilization and apoptosis induction at 100 µM (3-oxo-C12-HSL) |

| Quantified Difference | Binary difference (Active vs. Inactive) in host receptor agonism. |

| Conditions | Fluo-4 loaded HNSCC cells treated with 100 µM AHLs. |

Demonstrates that host-microbiome interaction studies require the exact pathogen-specific AHL, as structural analogs will not trigger the same host signaling cascades.

Environmental and Microbiome LC-MS/MS Calibration

Due to its unique retention time and mass-to-charge fragmentation profile, high-purity 3-OH-C10-HSL is required as an analytical standard for quantifying trace-level quorum sensing signals in complex matrices, such as activated sludge or mammalian gut microbiomes[1].

Quorum-Quenching Biocontrol Agent Screening

Because lactonases and acylases show strict chain-length dependencies, 3-OH-C10-HSL must be used specifically when evaluating the kinetic efficacy of quorum-quenching enzymes intended to disrupt biofilms in water treatment and agricultural systems [2].

Methanotroph-Specific Biosensor Development

The high binding affinity of 3-OH-C10-HSL to the MbaR receptor makes this compound the essential positive control and calibration standard for engineering reporter strains designed to monitor methane-oxidizing bacterial communities [3].

Application Fit Matrix

References

- [1] Detection of gut microbiota and pathogen produced N-acyl homoserine in host circulation and tissues. Nature Communications (2021).

- [2] A Bacterial Isolate Capable of Quenching Both Diffusible Signal Factor- and N-Acylhomoserine Lactone-Family Quorum Sensing Signals Shows Much Enhanced Biocontrol Potencies. Journal of Agricultural and Food Chemistry (2022).

- [3] Interspecies Chemical Signaling in a Methane-Oxidizing Bacterial Community. Applied and Environmental Microbiology (2019).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Explore Compound Types